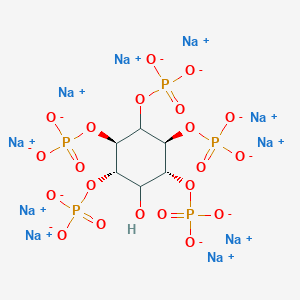
myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt is a complex organic compound that plays a significant role in various biochemical processes. It is an intermediate in inositol phosphate metabolism and has a profound impact on cellular regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt typically involves the phosphorylation of myo-inositol. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves high-pressure liquid chromatography (HPLC) to ensure purity and consistency. The compound is usually stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol phosphates with higher oxidation states, while reduction may produce lower oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other inositol phosphates.
Biology: Plays a role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets and pathways. It is involved in the regulation of various cellular processes, including signal transduction and metabolic pathways. The exact mechanism of action involves the binding of the compound to specific receptors or enzymes, leading to changes in cellular activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- myo-Inositol 1,2,3,4,5-pentakis(dihydrogen phosphate) decasodium salt
- myo-Inositol 1,2,3,5,6-pentakis(dihydrogen phosphate) decasodium salt
- Phytic acid (myo-Inositol hexakis(dihydrogen phosphate))
Uniqueness
myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt is unique due to its specific phosphorylation pattern, which imparts distinct biochemical properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H7Na10O21P5 |
|---|---|
Molekulargewicht |
799.87 g/mol |
IUPAC-Name |
decasodium;[(1R,2S,4R,5S)-3-hydroxy-2,4,5,6-tetraphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H17O21P5.10Na/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13;;;;;;;;;;/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22);;;;;;;;;;/q;10*+1/p-10/t1?,2-,3+,4+,5-,6?;;;;;;;;;; |
InChI-Schlüssel |
GFGCWCIISVRGOQ-FIEXBRBGSA-D |
Isomerische SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
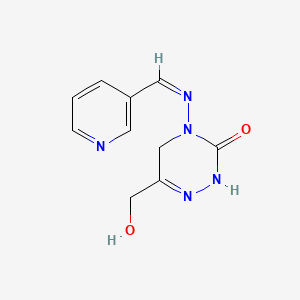
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)
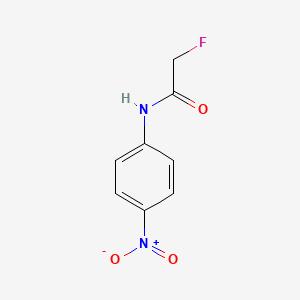
![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
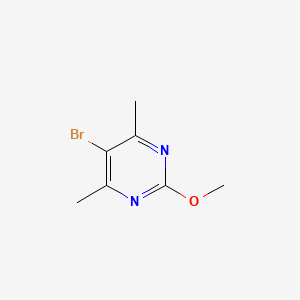
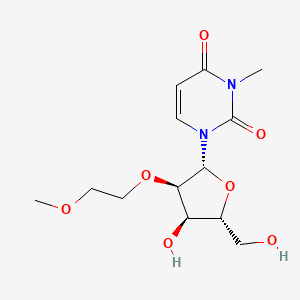
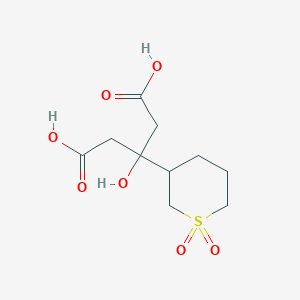
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
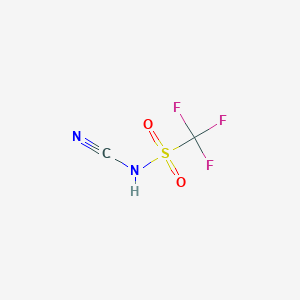
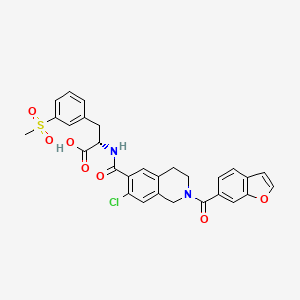
![N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide](/img/structure/B13423330.png)
